molecular formula C20H34O3 B1512275 17-Methyl-5|A-androstane-3|A,16|A,17|A-triol CAS No. 38863-74-0

17-Methyl-5|A-androstane-3|A,16|A,17|A-triol

Cat. No. B1512275
CAS RN: 38863-74-0
M. Wt: 322.5 g/mol
InChI Key: BFCTXQRHIFIDPO-MBYHYQHRSA-N
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Description

“17-Methyl-5|A-androstane-3|A,16|A,17|A-triol” is a derivative of androstane . It is also known by other names such as “5α-Androstane-3α,17β-diol, 17-methyl-” and "17α-Methyl-5α-androstane-3α,17β-diol" . The molecular formula of this compound is C20H34O2 .


Molecular Structure Analysis

The molecular weight of “17-Methyl-5|A-androstane-3|A,16|A,17|A-triol” is 306.4828 . The IUPAC Standard InChIKey is QGKQXZFZOIQFBI-RZEMGSGWSA-N . The chemical structure is available in the referenced resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “17-Methyl-5|A-androstane-3|A,16|A,17|A-triol” include a molecular formula of C20H34O2, an average mass of 306.483 Da, and a monoisotopic mass of 306.255890 Da .

Scientific Research Applications

Metabolism Studies

  • Metabolic Pathways in Rabbits : In rabbits, metabolites of 17α-methyl-5β-androstane-3α,16α,17β-triol have been identified, indicating specific biotransformations differing from the 5α-series. These studies help in understanding the metabolic pathways and resistance to hydroxylation of this compound (Templeton, Choi, & Seaman, 1982).

Synthesis and Structural Studies

  • Synthesis from 3β-hydroxy-5-androsten-17-one : The synthesis of 5α-Androstane-3α, 16α, 17β-triol from 3β-hydroxy-5-androsten-17-one has been achieved, involving steps like hydrogenation and the Mitsunobu reaction. This research provides a method for synthesizing this compound, which is crucial for further pharmacological and biochemical studies (Newaz & Tcholakian, 1984).

Comparative Metabolism Studies

  • Comparative Analysis in Mammalian Species : Studies on the metabolism of methyltestosterone in the greyhound have identified 17α-methyl-5β-androstane-3α,16α,17β-triol as a major metabolite. This insight contributes to the broader understanding of how different species metabolize similar compounds and can guide further research in veterinary pharmacology (Biddle, O'donnell, Houghton, & Creaser, 2009).

Metabolic Characterization in Other Species

  • Metabolic Studies in Horses : Identification and quantification of metabolites common to 17alpha-methyltestosterone and mestanolone in horse urine have been conducted. This includes 17alpha-methyl-5alpha-androstan-3beta,16beta,17beta-triol, providing valuable information for doping tests in racehorses (Yamada et al., 2007).

properties

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-18-8-6-13(21)10-12(18)4-5-14-15(18)7-9-19(2)16(14)11-17(22)20(19,3)23/h12-17,21-23H,4-11H2,1-3H3/t12-,13-,14+,15-,16-,17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCTXQRHIFIDPO-MBYHYQHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4(C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@]4(C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857994
Record name (3beta,5alpha,16beta,17beta)-17-Methylandrostane-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Methyl-5|A-androstane-3|A,16|A,17|A-triol

CAS RN

38863-74-0
Record name (3beta,5alpha,16beta,17beta)-17-Methylandrostane-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Methyl-5|A-androstane-3|A,16|A,17|A-triol
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17-Methyl-5|A-androstane-3|A,16|A,17|A-triol
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17-Methyl-5|A-androstane-3|A,16|A,17|A-triol
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17-Methyl-5|A-androstane-3|A,16|A,17|A-triol
Reactant of Route 6
17-Methyl-5|A-androstane-3|A,16|A,17|A-triol

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